4-Phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes, leading to various biological effects . The exact mechanism depends on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-phenyl-1-(phenyl(p-tolyl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-methyl-4-phenylpiperidin-4-ol: This compound has a similar piperidine structure but with different substituents.
Desmethylprodine: An opioid analgesic with a similar piperidine core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C25H27NO |
---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)-phenylmethyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C25H27NO/c1-20-12-14-22(15-13-20)24(21-8-4-2-5-9-21)26-18-16-25(27,17-19-26)23-10-6-3-7-11-23/h2-15,24,27H,16-19H2,1H3 |
InChI-Schlüssel |
RKHFFYFBKRWGAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCC(CC3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.